molecular formula C13H14N2O2 B13960347 3-Methyl-1,2,3,4-tetrahydro-5H-pyrido(3,2-b)indole-5-carboxylic acid CAS No. 63869-96-5

3-Methyl-1,2,3,4-tetrahydro-5H-pyrido(3,2-b)indole-5-carboxylic acid

Cat. No.: B13960347
CAS No.: 63869-96-5
M. Wt: 230.26 g/mol
InChI Key: ZQYQYSBFYZIGBY-UHFFFAOYSA-N
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Description

Pictet-Spengler Condensation Mechanisms in Endogenous Formation

The Pictet-Spengler (PS) condensation reaction serves as the cornerstone of β-carboline alkaloid biosynthesis, enabling the cyclization of L-tryptophan with carbonyl compounds to form the tetracyclic scaffold. In enzymatic systems, microbial Pictet-Spenglerases such as McbB and NscbB catalyze this reaction with remarkable regio- and stereoselectivity. McbB from Marinactinospora thermotolerans utilizes oxaloacetaldehyde and L-tryptophan to generate marinacarboline derivatives through a mechanism involving acid-base catalysis at the active site. Structural studies of McbB reveal a unique protein folding pattern distinct from plant-derived PSases, with Glu97 acting as a dual-function residue to protonate the carbonyl oxygen and deprotonate the indole nitrogen during cyclization.

Non-enzymatic PS reactions also contribute to β-carboline formation, particularly in food matrices. The reaction of L-tryptophan with α-dicarbonyl compounds like methylglyoxal proceeds via imine-enamine tautomerism, forming dihydro-β-carboline intermediates that undergo oxidative aromatization. For example, methylglyoxal reacts with L-tryptophan under acidic conditions to yield 1-(1-hydroxyethyl)-β-carboline (HET-βC), a process accelerated by elevated temperatures (70–110°C). These abiotic pathways highlight the dual origin of β-carbolines in nature, arising from both specialized enzymatic machinery and spontaneous chemical reactions.

Table 1: Key Enzymatic and Non-Enzymatic Pathways for β-Carboline Formation

Precursor System Catalytic Agent Product Conditions
L-Tryptophan + Oxaloacetaldehyde McbB enzyme Marinacarboline derivatives pH 7.0, 37°C
L-Tryptophan + Methylglyoxal Non-enzymatic 1-(1-Hydroxyethyl)-β-carboline (HET-βC) pH 4.0, 110°C
L-Tryptophan + Glyoxal NscbB enzyme 1-Acetyl-3-carboxy-β-carboline pH 8.0, 30°C

Role of L-Tryptophan and Aldehyde Precursors in Biogenesis

L-Tryptophan serves as the universal indole donor in β-carboline biosynthesis, with its amine group participating in Schiff base formation with aldehyde carbonyls. Microbial systems exhibit substrate promiscuity toward aldehyde precursors: NscbB from Nocardiopsis synnemataformans accepts methylglyoxal (K~M~ = 147.70 ± 16.38 μM) to produce 1-acetyl-β-carboline, while showing lower affinity for glyoxal. In contrast, plant-associated pathways often employ aliphatic aldehydes like acetaldehyde to generate simpler β-carboline scaffolds.

The structural diversity of β-carbolines arises from modifications to the aldehyde precursor. For instance, 3-deoxyglucosone—a Maillard reaction intermediate—reacts with L-tryptophan to form flazin, a furan-containing β-carboline, via intermediate dihydro-β-carboline-3-carboxylic acids. This reaction proceeds through carbohydrate chain oxidation, aromatization, and cyclization, demonstrating how aldehyde complexity dictates product architecture. Similarly, the microbial enzyme McbB’s preference for oxaloacetaldehyde over smaller aldehydes underscores the evolutionary adaptation of PSases to specific metabolic networks.

Food Chemistry Perspectives: Formation During Fermentation Processes

Fermentation and thermal processing represent major routes for β-carboline formation in foods. Microbial fermentation leverages endogenous Pictet-Spenglerases: Heterologous expression of nscbB in Escherichia coli BL21(DE3) yields 1-acetyl-3-carboxy-β-carboline (5.5 mg/L) and 1-acetyl-β-carboline (3.1 mg/L) within 16 hours, illustrating the bioprocess potential of engineered strains. Traditional fermented foods like soy sauce and kimchi naturally harbor β-carboline-producing microbes, though their specific enzymatic pathways remain underexplored.

Thermal processing induces non-enzymatic β-carboline synthesis through Maillard reaction intermediates. Tomato products subjected to heating (70–110°C) accumulate HET-βC (up to 309 ng/g) and flazin (22.3 μg/mL in concentrates) via reactions between L-tryptophan and α-dicarbonyls. The racemic nature of food-derived HET-βC confirms its abiotic origin, as enzymatic synthesis would produce enantiomerically pure compounds. These findings position β-carbolines as both natural flavor components and process contaminants in thermally treated foods.

Table 2: Occurrence of β-Carbolines in Processed Foods

Food Product β-Carboline Compound Concentration Range Formation Pathway
Soy Sauce Flazin Up to 9.4 μg/mL Maillard reaction
Tomato Concentrate HET-βC 13.9 μg/g Thermal processing
Toasted Bread 1-Acetyl-β-carboline 3.1 mg/L (model system) Microbial fermentation

Properties

CAS No.

63869-96-5

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

3-methyl-1,2,3,4-tetrahydropyrido[3,2-b]indole-5-carboxylic acid

InChI

InChI=1S/C13H14N2O2/c1-8-6-11-12(14-7-8)9-4-2-3-5-10(9)15(11)13(16)17/h2-5,8,14H,6-7H2,1H3,(H,16,17)

InChI Key

ZQYQYSBFYZIGBY-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C3=CC=CC=C3N2C(=O)O)NC1

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis-Based Approach

One of the most established methods for synthesizing tetrahydro-β-carboline derivatives, including 3-methyl-1,2,3,4-tetrahydro-5H-pyrido(3,2-b)indole-5-carboxylic acid, involves the Fischer indole synthesis. This method proceeds through the following key steps:

  • Hydrazone Formation: A hydrazine derivative reacts with a suitable ketone or aldehyde to form a hydrazone intermediate. For example, arylhydrazines can be reacted with Boc-protected 4-piperidones or cyclohexanone derivatives under reflux in ethanol or other polar solvents to form hydrazones.

  • Acid-Catalyzed Cyclization: The hydrazone undergoes an acid-catalyzed rearrangement involving a-sigmatropic shift, followed by cyclization and elimination of ammonia to yield the tetrahydro-pyridoindole core structure. This step is often performed under heating in acidic media such as ethanol/HCl or with reagents like 2,4,6-trichloro-1,3,5-triazine to improve yields.

  • Methyl Substitution: The methyl group at the 3-position can be introduced by starting with methyl-substituted ketones or by regioselective N-alkylation of the tetrahydro-pyridoindole intermediate. For instance, 3-methyl analogues are obtained by reaction of hydrazines with 2-methyl-piperidin-4-one derivatives, yielding regioisomeric mixtures that can be separated chromatographically.

  • Carboxylic Acid Functionalization: The carboxylic acid group at the 5-position is typically introduced by coupling with suitable carboxylic acid derivatives or by oxidation of precursor groups. Amide coupling reactions using coupling agents like HATU have been employed to attach heteroaryl carboxylic acids, which can then be hydrolyzed to yield the free acid.

Hydrazone Cyclization and Dehydrogenation

A patented method describes the preparation of related pyridoindole compounds through:

  • Hydrazone Formation: Reaction of 1,2-dihydro-4-hydrazino-5-methyl-2-oxo pyridine with cyclohexanone derivatives to form hydrazones under reflux in ethanol.

  • Fischer Cyclization: Heating the hydrazone at high temperatures (200–280 °C) in an inert solvent such as diphenyl ether to induce cyclization to hexahydro-pyridoindole intermediates.

  • Dehydrogenation: Catalytic dehydrogenation using palladium on carbon at reflux in diphenyl ether converts the hexahydro intermediates to the dihydro or fully aromatic pyridoindole core.

  • Esterification and Hydrolysis: Subsequent esterification with aromatic acid anhydrides and hydrolysis steps yield the carboxylic acid derivatives.

This method allows for relatively high yields (up to 76%) and purification by recrystallization from solvents such as acetic acid or ethanol.

Pd(0)-Catalyzed Intramolecular Heck Reaction

More recent synthetic advances include palladium-catalyzed intramolecular Heck reactions to construct the tetrahydro-β-carboline skeleton:

  • Starting from 2-aryl(tosylamino)methyl-3-bromoindoles, a Pd(OAc)2/PPh3 catalyst system mediates intramolecular Heck coupling in the presence of potassium carbonate base in dimethylformamide at 110 °C.

  • This one-pot reaction achieves cyclization with concomitant aromatization, efficiently forming the benzo[β]-carboline framework, which is structurally related to the target compound.

  • Variations in protecting groups on the indole nitrogen influence the product distribution and regioselectivity.

While this method is more applicable to benzo-fused derivatives, it demonstrates the utility of Pd-catalysis in constructing complex pyridoindole frameworks.

Comparative Data Table of Preparation Methods

Methodology Key Steps Reaction Conditions Yield Range Notes
Fischer Indole Synthesis Hydrazone formation, acid-catalyzed cyclization, methylation, amide coupling Reflux in ethanol/HCl or EtOH/triazine; chromatographic purification 22–95% (amide coupling) Regioisomeric mixtures possible; requires separation
Hydrazone Cyclization & Dehydrogenation (Patent) Hydrazone formation, high-temp cyclization, Pd/C dehydrogenation, esterification 200–280 °C in diphenyl ether; Pd/C catalysis; reflux Up to 76% overall Multi-step; isolation and recrystallization steps included
Pd(0)-Catalyzed Intramolecular Heck Pd-catalyzed intramolecular coupling/aromatization 110 °C, DMF, Pd(OAc)2/PPh3, K2CO3 Moderate to high One-pot synthesis; applicable to benzo-fused derivatives

Analysis and Perspectives from Varied Sources

  • The Fischer indole synthesis remains a cornerstone for constructing the tetrahydro-pyridoindole core, offering versatility in introducing methyl groups and carboxylic acid functionalities through subsequent coupling reactions.

  • The patent literature provides detailed protocols for hydrazone formation and cyclization with high-temperature conditions, emphasizing the importance of solvent choice and catalyst for dehydrogenation steps.

  • Recent Pd-catalyzed methods offer streamlined, one-pot syntheses with fewer isolation steps, although their applicability to the exact target compound requires further adaptation.

  • Challenges include regioselectivity during methylation and potential racemization of stereogenic centers, which necessitate chromatographic separation and chiral resolution in some cases.

  • The choice of protecting groups and reaction conditions can significantly influence yields and purity, as seen in the variations of hydrazone precursors and coupling partners.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,2,3,4-tetrahydro-5H-pyrido(3,2-b)indole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Methyl-1,2,3,4-tetrahydro-5H-pyrido(3,2-b)indole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1,2,3,4-tetrahydro-5H-pyrido(3,2-b)indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Pyrido-Indole Family

Key structural analogs include:

1-Methyl-9H-pyrido[3,4-b]indole-3-carboxamide derivatives (e.g., compound 8h in ):

  • Structural Differences : The absence of a tetrahydro ring system and the presence of a carboxamide group distinguish this compound.
  • Synthetic Approach : Synthesized via coupling reactions with hydroxybenzamido-pentyl chains, yielding high purity (96% by HPLC) and confirmed by $ ^1H $ NMR .

Pyrido[3',4':5,6]cyclohept[1,2-b]indole-5-carboxylic acid derivatives ():

  • Complexity : Incorporates a cycloheptane ring fused to the pyrido-indole core, increasing molecular weight (C$ _{23} $H$ _{26} $N$ _{2} $O$ _{5} $) and hydrophobicity.
  • Functionalization : Features acetyl and hydroxymethyl groups, which may influence bioavailability .

Heterocyclic Compounds with Shared Moieties

Pyrazole-Triazine Derivatives (): Core Structure: Pyrazole fused with triazine or tetrazine rings. Key Differences: Lack of the indole-carboxylic acid moiety but share nitrogen-rich heterocyclic systems. These compounds are often synthesized via cyclization of aminopyrazole precursors .

Indole-Thiazole Hybrids (): Example: 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid. Synthesis involves condensation of formyl-indole derivatives with aminothiazolones .

Comparative Data Table

Compound Core Structure Key Substituents Molecular Weight Synthetic Yield
3-Methyl-1,2,3,4-tetrahydro-5H-pyrido(3,2-b)indole-5-carboxylic acid Pyrido-indole + tetrahydro ring -COOH, -CH$ _3 $ ~260 g/mol (est.) Not reported
1-Methyl-9H-pyrido[3,4-b]indole-3-carboxamide Pyrido-indole -CONH$ _2 $, hydroxybenzamido chain ~350 g/mol 92%
Pyrazole[3,4-e]-1,2,4-triazine derivatives Pyrazole-triazine -NH$ _2 $, -Ph ~250–300 g/mol 70–85%
Indole-thiazole hybrids Indole-thiazole -COOH, thiazolylidene ~300–350 g/mol 75–90%

Research Findings and Functional Insights

  • Solubility : The tetrahydro configuration in the target compound enhances aqueous solubility compared to fully aromatic analogs, a critical factor for drug development.
  • Stability : Indole-thiazole hybrids () show lower thermal stability than pyrido-indoles, as inferred from decomposition points in DSC analysis .

Biological Activity

3-Methyl-1,2,3,4-tetrahydro-5H-pyrido(3,2-b)indole-5-carboxylic acid (CAS No. 63869-96-5) is a heterocyclic compound belonging to the pyridoindole family. Its structural features suggest potential biological activities that could be explored for therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C13H14N2O2
  • Molecular Weight: 230.26 g/mol
  • Structure: The compound features a tetrahydro-pyrido[3,2-b]indole core with a carboxylic acid functional group, which may influence its biological interactions.

1. Antimicrobial Activity

Research indicates that derivatives of pyridoindoles exhibit significant antimicrobial properties. For example, compounds similar to 3-methyl-1,2,3,4-tetrahydro-5H-pyrido(3,2-b)indole have shown efficacy against various fungal strains. A study highlighted that certain β-carboline alkaloids demonstrated fungicidal activity against pathogens like Fusarium oxysporum and Rhizoctonia solani, suggesting that similar mechanisms may be applicable to this compound .

2. Anti-inflammatory Effects

The anti-inflammatory potential of related pyridoindole compounds has been documented. For instance, compounds with similar structural motifs have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. The IC50 values for some derivatives against COX-1 and COX-2 enzymes were reported to be in the micromolar range (e.g., 19.45 μM for COX-1), indicating moderate anti-inflammatory activity .

3. Neuroprotective Properties

Pyridoindoles are also being investigated for neuroprotective effects. Compounds in this class have been shown to interact with receptors involved in neurodegenerative diseases. For example, studies have indicated that certain derivatives can act as ligands for serotonin receptors and may modulate neuroinflammatory pathways . The structural similarities between these compounds and 3-methyl-1,2,3,4-tetrahydro-5H-pyrido(3,2-b)indole suggest potential neuroprotective applications.

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial ActivityDemonstrated that β-carboline alkaloids had significant antifungal activity against Fusarium oxysporum and Rhizoctonia solani .
Anti-inflammatory ResearchFound that related compounds inhibited COX enzymes with IC50 values ranging from 19.45 μM to 42.1 μM .
Neuroprotective StudiesHighlighted the interaction of pyridoindoles with serotonin receptors and their potential role in neuroprotection .

The biological activities of 3-Methyl-1,2,3,4-tetrahydro-5H-pyrido(3,2-b)indole-5-carboxylic acid may be attributed to several mechanisms:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in inflammation and microbial resistance.
  • Receptor Modulation: The ability to interact with neurotransmitter receptors suggests a pathway for neuroprotective effects.
  • Metabolic Pathway Interference: The compound's structure allows it to potentially interfere with metabolic pathways linked to disease processes.

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